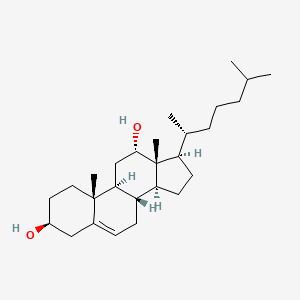

5-Cholestene-3beta,12alpha-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,8R,9S,10R,12S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)22-11-12-23-21-10-9-19-15-20(28)13-14-26(19,4)24(21)16-25(29)27(22,23)5/h9,17-18,20-25,28-29H,6-8,10-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKSQIWASYXGKZ-XWXSNNQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(C(CC3C2CC=C4C3(CCC(C4)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60972037 |

Source

|

| Record name | Cholest-5-ene-3,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566-46-1 |

Source

|

| Record name | 5-Cholestene-3beta,12alpha-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-ene-3,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural and Stereochemical Considerations in Research on 5 Cholestene 3beta,12alpha Diol

Nomenclatural Specificity and Stereoisomeric Form of 5-Cholestene-3beta,12alpha-diol

The nomenclature of 5-Cholestene-3beta,12alpha-diol precisely defines its chemical identity. "5-Cholestene" indicates the cholestane (B1235564) carbon skeleton with a double bond between carbons 5 and 6. The suffixes "3beta" and "12alpha" specify the stereochemistry of the two hydroxyl groups attached to the steroid nucleus. The "beta" designation for the hydroxyl group at position 3 signifies that it is oriented above the plane of the steroid ring system, a common feature for many biologically active sterols, including cholesterol. nih.govnih.gov Conversely, the "alpha" designation for the hydroxyl group at position 12 indicates it is positioned below the plane of the ring. This specific arrangement of functional groups is a result of stereospecific enzymatic reactions.

The stereoisomeric form of a molecule is crucial for its biological activity, as enzymes often exhibit a high degree of specificity for their substrates. Any variation in the spatial arrangement of the hydroxyl groups or the position of the double bond would result in a different molecule with potentially distinct metabolic fates and biological effects.

Table 1: Chemical Properties of 5-Cholestene-3beta,12alpha-diol and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Stereochemistry of Hydroxyl Groups |

| 5-Cholestene-3beta,12alpha-diol | C27H46O2 | 402.66 | 3β, 12α |

| Cholesterol | C27H46O | 386.65 | 3β |

| 7α-Hydroxycholesterol | C27H46O2 | 402.65 | 3β, 7α |

| Cholic Acid | C24H40O5 | 408.57 | 3α, 7α, 12α |

| Deoxycholic Acid | C24H40O4 | 392.57 | 3α, 12α |

This table is generated based on data from various chemical databases and scientific publications.

Importance of Specific Hydroxylation and Double Bond Positions for Biochemical Activity

The biochemical activity of 5-Cholestene-3beta,12alpha-diol is intrinsically linked to the specific placement of its hydroxyl groups and the double bond. These structural features are not random but are the result of and substrate for specific enzymatic transformations in the biosynthesis of bile acids.

The 3beta-hydroxy-Δ5-steroid configuration is a key feature recognized by the enzyme 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7). nih.govnih.gov This enzyme is responsible for the conversion of Δ5-steroids to Δ4-steroids, a critical step in the pathway leading to the formation of primary bile acids. nih.govnih.govresearchgate.net The enzyme catalyzes the dehydrogenation of the 3β-hydroxyl group and the isomerization of the double bond from the C5-C6 position to the C4-C5 position. nih.gov

The 12alpha-hydroxylation is a determining step in the synthesis of cholic acid, one of the two major primary bile acids in humans. uniprot.orgnih.govnih.gov This reaction is catalyzed by the enzyme sterol 12α-hydroxylase, a cytochrome P450 enzyme also known as CYP8B1. nih.govuniprot.orgnih.gov The introduction of the 12α-hydroxyl group significantly increases the polarity of the molecule, a crucial property for the detergent-like function of bile acids in the digestion and absorption of fats. The absence of 12α-hydroxylation leads to the formation of chenodeoxycholic acid instead of cholic acid. nih.gov

Table 2: Key Enzymes in the Metabolism of Cholestene-based Steroids

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

| Cholesterol 7α-hydroxylase | CYP7A1 | Rate-limiting step in the classic pathway of bile acid synthesis. wikipedia.org | Cholesterol | 7α-Hydroxycholesterol wikipedia.orgwikipedia.org |

| 3β-hydroxy-Δ5-C27-steroid oxidoreductase | HSD3B7 | Catalyzes the conversion of Δ5-steroids to Δ4-steroids. nih.govnih.gov | 7α-Hydroxycholesterol | 7α-hydroxy-4-cholesten-3-one |

| Sterol 12α-hydroxylase | CYP8B1 | Introduces a hydroxyl group at the 12α position. nih.govuniprot.org | 7α-hydroxy-4-cholesten-3-one | 7α,12α-dihydroxy-4-cholesten-3-one nih.gov |

This table summarizes information from studies on bile acid synthesis pathways.

Biosynthesis and Enzymatic Pathways of 5 Cholestene 3beta,12alpha Diol

Precursor Status of 5-Cholestene-3beta,12alpha-diol in Steroid Metabolism

5-Cholestene-3beta,12alpha-diol serves as a key precursor in the biosynthesis of cholic acid, one of the two primary bile acids. wikipedia.orgubc.ca The formation of this diol is a pivotal step that directs cholesterol towards the cholic acid synthesis pathway. The balance between the production of cholic acid and chenodeoxycholic acid is crucial for maintaining cholesterol homeostasis and facilitating the absorption of dietary lipids and fat-soluble vitamins in the intestine. wikipedia.org The pathway to cholic acid diverges from the chenodeoxycholic acid pathway after the formation of 7α-hydroxycholesterol.

Enzymatic Synthesis of 5-Cholestene-3beta,12alpha-diol

The biosynthesis of 5-Cholestene-3beta,12alpha-diol from cholesterol is a multi-step process involving several enzymes, primarily from the cytochrome P450 superfamily.

Initial Hydroxylation Steps from Cholesterol to Intermediates

The journey from cholesterol to 5-Cholestene-3beta,12alpha-diol begins with a series of hydroxylation reactions. The classical pathway of bile acid synthesis is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which converts cholesterol into 7α-hydroxycholesterol. nih.gov This is the rate-limiting step in this pathway. nih.gov Subsequent enzymatic modifications lead to the formation of other intermediates. For instance, in human liver homogenates, cholesterol can be converted to cholest-5-ene-3beta,7alpha-diol. nih.gov

Role of Specific Cytochrome P450 Monooxygenases in 12α-Hydroxylation

The defining step in the synthesis of 5-Cholestene-3beta,12alpha-diol is the introduction of a hydroxyl group at the 12α position. This reaction is catalyzed by the enzyme sterol 12α-hydroxylase, which is encoded by the CYP8B1 gene. wikipedia.orgubc.ca CYP8B1 is a cytochrome P450 monooxygenase that specifically hydroxylates 7α-hydroxy-4-cholesten-3-one to produce 7α,12α-dihydroxy-4-cholesten-3-one, a direct precursor in the cholic acid pathway. wikipedia.org The activity of CYP8B1 is a critical determinant of the ratio of cholic acid to chenodeoxycholic acid in the bile acid pool. wikipedia.org Studies in human liver homogenates have shown the conversion of cholest-5-ene-3beta,7alpha-diol to cholest-5-ene-3beta,7alpha,12alpha-triol in the presence of the microsomal fraction fortified with NADPH, indicating the involvement of a microsomal hydroxylase like CYP8B1. nih.gov

Contributions of Other Oxidoreductases and Dehydrogenases to Precursor Formation

Besides the primary hydroxylases, other enzymes like oxidoreductases and dehydrogenases are essential for creating the necessary precursors for 12α-hydroxylation. For instance, the conversion of cholest-5-ene-3beta,7alpha-diol to 7α-hydroxycholest-4-en-3-one is catalyzed by a microsomal enzyme requiring NAD+. nih.gov This step involves the oxidation of the 3β-hydroxyl group and the isomerization of the double bond from the Δ5 to the Δ4 position. These modifications are crucial for the subsequent action of CYP8B1.

Subcellular Localization of Enzymes Involved in 5-Cholestene-3beta,12alpha-diol Biosynthesis

The enzymes responsible for the synthesis of 5-Cholestene-3beta,12alpha-diol are strategically located within specific cellular compartments to ensure the efficient flow of intermediates through the metabolic pathway.

CYP8B1 (Sterol 12α-hydroxylase): This key enzyme is an integral membrane protein of the endoplasmic reticulum. wikipedia.org

Cholesterol 7α-hydroxylase (CYP7A1): The rate-limiting enzyme in the classic bile acid pathway is also located in the endoplasmic reticulum. youtube.com

Other enzymes: The enzymes involved in the initial steps of cholesterol conversion, including various hydroxylases and dehydrogenases, are predominantly found in the microsomal fraction of the cell, which is derived from the endoplasmic reticulum. nih.gov Some enzymes of the alternative bile acid synthesis pathway, such as sterol 27-hydroxylase (CYP27A1), are located in the mitochondria. youtube.comresearchgate.netnih.gov

| Enzyme | Subcellular Localization |

| Cholesterol 7α-hydroxylase (CYP7A1) | Endoplasmic Reticulum youtube.com |

| Sterol 12α-hydroxylase (CYP8B1) | Endoplasmic Reticulum wikipedia.org |

| Sterol 27-hydroxylase (CYP27A1) | Mitochondria youtube.comresearchgate.netnih.gov |

Regulation of 5-Cholestene-3beta,12alpha-diol Synthesis

The synthesis of 5-Cholestene-3beta,12alpha-diol, primarily controlled by the activity of CYP8B1, is tightly regulated by a complex interplay of nuclear receptors, transcription factors, and signaling molecules.

Bile Acid Feedback Regulation: The end products of the bile acid synthesis pathway, particularly cholic acid and chenodeoxycholic acid, exert negative feedback on their own synthesis. nih.gov Chenodeoxycholic acid (CDCA) has been shown to markedly reduce CYP8B1 mRNA expression levels in human primary hepatocytes. nih.gov

Nuclear Receptors: Hepatocyte nuclear factor 4α (HNF4α) is a key transcriptional activator of the CYP8B1 gene. nih.gov Bile acid-mediated repression of CYP8B1 is, in part, mediated through the inhibition of HNF4α. nih.gov

Inflammatory Cytokines: Inflammatory cytokines, such as interleukin-1β (IL-1β), can inhibit the transcription of the CYP8B1 gene. nih.gov This inhibition is mediated through the JNK pathway, which leads to the suppression of HNF4α expression and its ability to bind to the CYP8B1 promoter. nih.gov

Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1a and SREBP-1c have been found to enhance the transcription of the CYP8B1 gene. nih.gov Conversely, cholesterol loading in the liver leads to a decrease in SREBP-1 expression, which in turn reduces CYP8B1 gene transcription. nih.gov

| Regulatory Factor | Effect on CYP8B1 Expression | Mechanism |

| Cholic Acid | Inhibition | Negative Feedback |

| Chenodeoxycholic Acid (CDCA) | Inhibition nih.gov | Reduces mRNA expression nih.gov |

| Hepatocyte Nuclear Factor 4α (HNF4α) | Activation nih.gov | Transcriptional activator nih.gov |

| Interleukin-1β (IL-1β) | Inhibition nih.gov | Suppresses HNF4α via JNK pathway nih.gov |

| SREBP-1a and SREBP-1c | Activation nih.gov | Enhances transcription nih.gov |

| Cholesterol | Inhibition nih.gov | Reduces SREBP-1 expression nih.gov |

Metabolism and Downstream Biochemical Fates of 5 Cholestene 3beta,12alpha Diol

Conversion of 5-Cholestene-3beta,12alpha-diol to Bile Acid Precursors

The journey of 5-cholestene-3beta,12alpha-diol towards becoming a bile acid involves several key steps, including its conversion to other important intermediates.

Formation of 5beta-Cholestan-3alpha,7alpha,12alpha-triol

A critical step in the metabolic cascade is the conversion of a derivative of 5-cholestene-3beta,12alpha-diol to 5beta-cholestan-3alpha,7alpha,12alpha-triol. Specifically, 5beta-cholesten-7alpha,12alpha-diol-3-one is reduced to 5beta-cholestan-3alpha,7alpha,12alpha-triol. reactome.org This reaction is catalyzed by the cytosolic enzyme 3alpha-hydroxysteroid dehydrogenase (AKR1C4), which belongs to the aldo-keto reductase family. reactome.org While AKR1C4 is the primary enzyme identified for this conversion, research on rat proteins suggests that other related enzymes might also participate in this process in vivo. reactome.org This triol is a significant intermediate in the biosynthesis of bile acids. hmdb.ca

Intermediacy in the Cholic Acid Synthetic Pathway

5-Cholestene-3beta,12alpha-diol and its metabolites are integral components of the cholic acid synthetic pathway. nih.gov The synthesis of cholest-5-ene-3beta,7alpha,12alpha-triol, a closely related compound, and its subsequent metabolism have been studied to elucidate this pathway. nih.gov The conversion process involves multiple enzymatic reactions. For instance, 5beta-cholestane-3alpha,7alpha-diol (B1227792) is hydroxylated at the 12-alpha position by the enzyme 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase (CYP8B1) to form 5beta-cholestane-3alpha,7alpha,12alpha-triol (B29088). wikipedia.org This enzyme is an oxidoreductase that utilizes NADPH and molecular oxygen. wikipedia.org Subsequently, 5beta-cholestane-3alpha,7alpha,12alpha-triol is further hydroxylated at the 26-position by the enzyme cytochrome P450. hmdb.ca In cases of certain metabolic disorders like infantile Refsum's disease, an intermediate in cholic acid synthesis, 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid, has been found to accumulate in the plasma. nih.gov

Role of 5-Cholestene-3beta,12alpha-diol as an Oxysterol Intermediate

5-Cholestene-3beta,12alpha-diol is classified as an oxysterol, which are oxygenated derivatives of cholesterol that have diverse biological activities. nih.gov Oxysterols are important intermediates in the synthesis of bile acids and steroid hormones and also act as signaling molecules. nih.gov For example, the related oxysterol 5-cholesten-3beta,25-diol disulfate has been identified as a potent regulator of lipid metabolism, capable of inhibiting cholesterol synthesis. nih.gov Another related compound, 5-cholestene-3beta,7alpha-diol, is converted to 7alpha-hydroxy-4-cholesten-3-one (B24208) by a microsomal dehydrogenase/isomerase found in various pig tissues, including the liver, ovary, and lung. nih.gov

Further Enzymatic Transformations and Conjugation

Following its initial conversions, the metabolites of 5-cholestene-3beta,12alpha-diol undergo further enzymatic transformations and conjugation reactions. The intermediate 5beta-cholestane-3alpha,7alpha,12alpha-triol, for example, is metabolized by isolated rat liver hepatocytes to form several more polar products. fao.org These include 5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol, 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid, and cholic acid. fao.org Furthermore, oxysterols can be sulfated, a process that plays a role in regulating lipid metabolism. nih.govnih.gov For instance, 5-cholesten-3beta,25-diol is sulfated to form 5-cholesten-3beta,25-diol 3-sulfate (25HC3S). nih.gov This sulfation is carried out by the enzyme hydroxycholesterol sulfotransferase 2B1b (SULT2B1b). nih.gov

Interrelationship of 5-Cholestene-3beta,12alpha-diol Metabolism with Broader Cholesterol Homeostasis

The metabolism of 5-cholestene-3beta,12alpha-diol is intrinsically linked to the broader regulation of cholesterol homeostasis. Oxysterols, including metabolites derived from this diol, are key signaling molecules that regulate genes involved in cholesterol synthesis, uptake, and efflux. nih.gov For instance, 5-cholesten-3beta,25-diol disulfate has been shown to decrease the activities of sterol regulatory element-binding proteins (SREBPs), which are master regulators of lipid biosynthesis. nih.gov The conversion of cholesterol to bile acids is a major pathway for cholesterol elimination from the body. Therefore, the metabolic fate of 5-cholestene-3beta,12alpha-diol is a component of this crucial homeostatic mechanism.

Molecular and Cellular Research on the Biological Function of 5 Cholestene 3beta,12alpha Diol

Investigation of Modulatory Roles in Cellular Processes

Research into the cellular functions of 5-Cholestene-3beta,12alpha-diol has focused on its potential to influence enzymatic activities within cellular membranes and to act as a regulatory molecule in complex intracellular signaling cascades.

While direct studies on the specific effects of 5-Cholestene-3beta,12alpha-diol on membrane-bound enzymes are not extensively documented, the influence of sterols and oxysterols on such enzymes is a well-established area of research. The physical properties of cellular membranes, which are significantly affected by their sterol composition, can in turn modulate the function of embedded enzymes.

One critical membrane-bound enzyme is Na+/K+-ATPase , which is responsible for maintaining the electrochemical gradients across the plasma membrane. The activity of Na+/K+-ATPase is sensitive to its lipid environment, and cholesterol depletion has been shown to inhibit its function. nih.gov This suggests that local concentrations of cholesterol and its derivatives, potentially including 5-Cholestene-3beta,12alpha-diol, could play a role in modulating its activity by altering membrane characteristics. nih.gov

Furthermore, enzymes involved in cholesterol and fatty acid biosynthesis, while not all membrane-bound, are tightly regulated by sterol levels. HMG-CoA reductase (HMGR) , the rate-limiting enzyme in cholesterol synthesis, is a key target of sterol regulation. nih.gov Similarly, Acetyl-CoA carboxylase (ACC) , which catalyzes a committed step in fatty acid synthesis, is subject to complex regulatory mechanisms that can be influenced by the cellular metabolic state, including lipid availability. nih.govnih.gov Although direct modulation by 5-Cholestene-3beta,12alpha-diol has not been demonstrated, its structural similarity to other regulatory oxysterols suggests a potential role in these feedback loops.

Table 1: Key Enzymes Potentially Influenced by Sterol Composition

| Enzyme | Cellular Location | Function | Potential Influence of Sterols |

| Na+/K+-ATPase | Plasma Membrane | Ion transport, maintenance of membrane potential | Activity is dependent on membrane cholesterol levels nih.gov |

| HMG-CoA Reductase (HMGR) | Endoplasmic Reticulum | Rate-limiting step in cholesterol biosynthesis | Subject to feedback inhibition by sterols nih.govnih.gov |

| Acetyl-CoA Carboxylase (ACC) | Cytosol | Rate-limiting step in fatty acid synthesis | Regulated by cellular energy status and lipid levels nih.govnih.gov |

This table is interactive. Click on the headers to sort.

The potential for 5-Cholestene-3beta,12alpha-diol to act as a regulatory molecule is underscored by the known functions of other oxysterols in cellular signaling. Oxysterols can act as ligands for nuclear receptors, thereby directly influencing gene expression. A closely related compound, 5-cholesten-3β,25-diol 3-sulfate, has been identified as an antagonist of Liver X Receptors (LXRs) and a regulator of lipid metabolism and cell proliferation. nih.govnih.gov

This antagonistic action on LXR, a key regulator of cholesterol homeostasis, suggests that other cholestene diols could have similar regulatory capacities. By binding to nuclear receptors, these molecules can initiate or suppress the transcription of a wide array of genes involved in lipid metabolism, inflammation, and cellular growth. The specific effects would be dependent on the affinity of the diol for different receptors and the cellular context.

Exploration of Sterol-Mediated Regulatory Mechanisms (excluding clinical implications)

The regulatory mechanisms mediated by sterols are intricate and pivotal for maintaining cellular homeostasis. These mechanisms often involve a complex interplay between sterol sensors, transcriptional regulators, and metabolic enzymes.

Oxysterols are central players in the regulation of cholesterol levels. They can exert feedback control on cholesterol synthesis and uptake. nih.gov For instance, certain oxysterols are known to be potent regulators of the Sterol Regulatory Element-Binding Protein (SREBP) pathway. nih.gov The SREBP family of transcription factors controls the expression of genes involved in cholesterol and fatty acid synthesis.

The Liver X Receptors (LXRs) are another critical component of sterol-mediated regulation. nih.gov Activated by specific oxysterols, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the transcriptional activation of genes involved in cholesterol efflux, transport, and excretion. The discovery that a sulfated cholestene diol can act as an LXR antagonist highlights the potential for 5-Cholestene-3beta,12alpha-diol to participate in this signaling axis, possibly in a tissue-specific or context-dependent manner. nih.gov

The enzymatic pathways that produce and metabolize these regulatory sterols are also tightly controlled. For example, the enzyme 5beta-cholestane-3alpha,7alpha-diol (B1227792) 12alpha-hydroxylase (CYP8B1) is involved in the biosynthesis of bile acids from cholesterol precursors. wikipedia.org The expression and activity of such enzymes determine the local concentrations of specific oxysterols, thereby fine-tuning the cellular response to changing metabolic conditions.

Table 2: Regulatory Pathways Potentially Modulated by Cholestene Diols

| Regulatory Pathway | Key Proteins | Function | Potential Modulation |

| SREBP Pathway | SREBPs, SCAP, Insig | Regulation of cholesterol and fatty acid synthesis | Oxysterols can inhibit SREBP processing nih.gov |

| LXR Signaling | LXRs, RXR | Regulation of cholesterol efflux and transport | Oxysterols can act as LXR agonists or antagonists nih.govnih.gov |

| Bile Acid Synthesis | CYP8B1 | Conversion of cholesterol to bile acids | Expression and activity regulated by sterol levels wikipedia.org |

This table is interactive. Click on the headers to sort.

Advanced Analytical Methodologies for Research on 5 Cholestene 3beta,12alpha Diol

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of sterol analysis, enabling the separation of 5-Cholestene-3beta,12alpha-diol from a multitude of structurally similar compounds present in biological samples. Both high-performance liquid chromatography and gas chromatography offer distinct advantages for its isolation and detection.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of non-volatile and thermally sensitive molecules like oxysterols. In the context of 5-Cholestene-3beta,12alpha-diol research, reverse-phase HPLC is frequently employed. This method separates compounds based on their hydrophobicity.

In typical applications, a C18 stationary phase is used, where the nonpolar octadecylsilyl groups interact with the sterol. A mobile phase consisting of a mixture of solvents, such as methanol, acetonitrile, and water, is used to elute the compounds. lipidmaps.org A gradient elution, where the solvent composition is changed over time, allows for the effective separation of a wide range of sterols with varying polarities. lipidmaps.org For instance, a water-soluble oxysterol product can be effectively isolated and purified using reverse-phase HPLC. nih.govnih.gov The separation of sterols is achieved using a binary solvent system and gradient elution on a C18 column. lipidmaps.org Detection is commonly achieved using ultraviolet (UV) detectors, particularly if the sterol has been derivatized with a UV-absorbing tag, or more universally with mass spectrometry (LC-MS).

Table 1: Illustrative HPLC Parameters for Sterol Separation

| Parameter | Description |

|---|---|

| Column | Reverse-Phase C18 |

| Mobile Phase | Gradient of Methanol/Water or Acetonitrile/Water |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Sample Preparation | Liquid-liquid or solid-phase extraction from biological matrix. |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a highly sensitive and specific method for the analysis of volatile or semi-volatile compounds. Due to the low volatility of sterols like 5-Cholestene-3beta,12alpha-diol, a chemical derivatization step is required prior to analysis. The most common approach is the conversion of the hydroxyl groups to trimethylsilyl (B98337) (TMSi) ethers. nih.gov This process increases the thermal stability and volatility of the analyte, making it suitable for GC analysis.

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column, typically with a nonpolar stationary phase like DB-5ms. researchgate.net High-temperature GC (HTGC) techniques may be employed to effectively separate high-molecular-weight compounds like sterols. nih.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for initial identification. For complex biological samples, a pre-purification step such as solid-phase extraction (SPE) is often performed to remove interfering substances like phospholipids (B1166683) before derivatization and GC-MS analysis. nih.gov

Mass Spectrometry for Identification and Quantification in Research Samples

Mass Spectrometry (MS) is an indispensable tool for the structural confirmation and quantification of 5-Cholestene-3beta,12alpha-diol. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides a high degree of certainty in both identification and measurement.

Following separation by GC or LC, the analyte molecules are ionized. In GC-MS, electron ionization (EI) is common, which causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The mass spectrum of the TMSi-ether derivative of a cholestene diol would show a characteristic molecular ion peak and specific fragment ions that help to confirm the structure, such as losses of the TMSi-hydroxyl groups. researchgate.netnih.gov For quantification, selected ion monitoring (SIM) is often used, where the mass spectrometer is set to detect only a few specific, characteristic ions of the target analyte, greatly enhancing sensitivity and specificity. nih.govnih.gov

Isotope Dilution Mass Spectrometry for Precise Quantitation

For the most accurate and precise quantification of 5-Cholestene-3beta,12alpha-diol in research samples, isotope dilution mass spectrometry (ID-MS) is the gold standard methodology. scienceopen.com This technique overcomes variations in sample extraction efficiency and instrumental response. mdpi.com

The method involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., deuterium-labeled 5-Cholestene-3beta,12alpha-diol) to the sample as an internal standard at the very beginning of the sample preparation process. nih.govnih.govnih.gov This "spiked" sample is then processed, and the ratio of the endogenous (unlabeled) analyte to the isotope-labeled internal standard is measured by MS. Because the internal standard is chemically identical to the analyte, it experiences the same losses during extraction and derivatization. Therefore, the final measured ratio is directly proportional to the initial concentration of the analyte in the sample, allowing for highly accurate quantification. nih.govnih.gov This approach has been successfully validated for the analysis of various oxysterols in human serum with very low limits of detection, often in the picogram per milliliter range. nih.govnih.gov

Table 2: Principles of Isotope Dilution Mass Spectrometry

| Step | Action | Purpose |

|---|---|---|

| 1. Spiking | A known amount of a stable isotope-labeled internal standard is added to the sample. | To provide a reference for quantification that accounts for procedural losses. |

| 2. Equilibration & Extraction | The sample is homogenized and the lipids, including the analyte and standard, are extracted. | To isolate the analytes from the sample matrix. |

| 3. Derivatization (for GC-MS) | Hydroxyl groups are converted to TMSi ethers. | To increase volatility and thermal stability. |

| 4. GC-MS/LC-MS Analysis | The sample is analyzed, and the mass spectrometer measures the signal intensities for both the native analyte and the labeled standard. | To determine the ratio of the native analyte to the internal standard. |

| 5. Quantification | The concentration of the native analyte is calculated based on the measured ratio and the known amount of standard added. | To achieve a highly accurate and precise measurement. |

Spectroscopic Methods for Structural Elucidation in Research Contexts

While mass spectrometry is excellent for identification when a reference standard exists, spectroscopic methods like Nuclear Magnetic Resonance (NMR) are paramount for the de novo structural elucidation of novel compounds or for confirming the stereochemistry of synthesized sterols.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy can provide a complete picture of the carbon-hydrogen framework of the 5-Cholestene-3beta,12alpha-diol molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals in the NMR spectrum allow researchers to determine the precise location of the hydroxyl groups, the position of the double bond (between C5 and C6), and the stereochemistry of the various chiral centers in the sterol ring system and side chain. researchgate.netnih.gov For example, the signals for the protons attached to the carbons bearing the hydroxyl groups (at the 3- and 12-positions) would appear in a characteristic region of the ¹H NMR spectrum, and their splitting patterns would provide information about their spatial orientation (alpha or beta).

Radiotracer Studies for Metabolic Pathway Elucidation

Radiotracer studies are a dynamic tool used to trace the metabolic fate of 5-Cholestene-3beta,12alpha-diol in vivo or in vitro. These studies involve using a version of the molecule that has been labeled with a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H). nih.gov

By introducing a radiolabeled precursor, such as [¹⁴C]cholesterol, into a biological system (e.g., cultured hepatocytes), researchers can track the appearance of radioactivity in various downstream metabolites over time. nih.gov The metabolites can be separated by techniques like HPLC or Thin-Layer Chromatography (TLC), and the radioactive fractions can be identified and quantified using scintillation counting or autoradiography. nih.gov This approach makes it possible to map the metabolic pathways involving 5-Cholestene-3beta,12alpha-diol, identifying its precursor molecules and the products it is converted into. More advanced techniques like Positron Emission Tomography (PET) utilize short-lived positron-emitting isotopes (e.g., ¹¹C, ¹⁸F) to non-invasively visualize and quantify cholesterol metabolism in living organisms, including in specific organs like the brain. snmjournals.org

Experimental Models and Research Approaches for Studying 5 Cholestene 3beta,12alpha Diol

In Vitro Studies with Isolated Enzymes and Subcellular Fractions

In vitro systems using isolated enzymes and subcellular fractions, such as microsomes and mitochondria, are fundamental for dissecting the specific biochemical reactions involving 5-Cholestene-3beta,12alpha-diol. These models allow for the identification of requisite enzymes, cofactors, and the immediate products of metabolic conversion.

Studies have utilized subcellular fractions of liver homogenates to demonstrate the metabolism of cholesterol and its derivatives. nih.gov For instance, the conversion of cholest-5-ene-3β,7α,12α-triol to 7α,12α-dihydroxycholest-4-en-3-one has been shown to occur in the microsomal fraction, requiring the presence of NAD+ as a cofactor. nih.gov Conversely, the transformation of 7α,12α-dihydroxycholest-4-en-3-one into 5β-cholestane-3α,7α,12α-triol is catalyzed by enzymes present in the 100,000 g supernatant fluid (cytosol). nih.gov

Research on cholest-4-en-3-one 5α-reductase, an enzyme involved in steroid metabolism, has shown its primary localization in the microsomal fraction of rat liver. researchgate.net This enzyme specifically requires NADPH as an electron donor and is distinct from other Δ4-3-ketosteroid 5α-reductases. researchgate.net Such studies help to characterize the specific enzymes and conditions necessary for modifications of the cholestane (B1235564) skeleton. Similarly, the metabolism of cholest-5-en-3-beta, 7-alpha-diol has been investigated using rat-liver cell fractions, including microsomes and mitochondria, to understand its conversion pathways. nih.gov

Table 1: In Vitro Enzymatic Conversions in Subcellular Fractions

| Substrate | Subcellular Fraction | Required Cofactor(s) | Product(s) | Source(s) |

| Cholest-5-ene-3β,7α,12α-triol | Microsomes | NAD+ | 7α,12α-Dihydroxycholest-4-en-3-one | nih.gov |

| 7α,12α-Dihydroxycholest-4-en-3-one | 100,000 g supernatant | Not specified | 5β-Cholestane-3α,7α,12α-triol | nih.gov |

| Cholest-4-en-3-one | Microsomes | NADPH | 5α-Cholestan-3-one | researchgate.net |

| [14C]Cholesterol | Mitochondria | Not specified | 26-Hydroxycholesterol, 3β-Hydroxychol-5-enoic acid | nih.gov |

Cell Culture Models for Metabolic and Functional Investigations

Cell culture models provide an invaluable tool for studying the metabolic and functional effects of sterols in an intact cellular environment. These models allow for investigations into regulatory pathways, such as gene expression and protein activity, in response to specific compounds.

A study utilizing Chinese hamster ovary (CHO) cells investigated the functional activity of a synthetic analog of 5-Cholestene-3beta,12alpha-diol, namely 4α-(2-propenyl)-5α-cholest-24-en-3α,12α-diol. nih.gov This research demonstrated that the introduction of a 12α-hydroxyl group to the parent compound abolished its ability to activate the transcription of the low-density lipoprotein receptor (LDLR) promoter. nih.gov However, this 12α-hydroxylated analog was found to inhibit cholesterol biosynthesis from acetate (B1210297) by 51% in the CHO cells. nih.gov This suggests that the 12α-hydroxyl group confers an inhibitory effect on cholesterol synthesis, but this inhibition does not necessarily translate to an upregulation of the LDLR promoter. nih.gov

Table 2: Functional Effects in Cell Culture Models

| Compound | Cell Line | Assay | Key Finding | Source(s) |

| 4α-(2-Propenyl)-5α-cholest-24-en-3α,12α-diol | Chinese Hamster Ovary (CHO) | LDLR/Luciferase Assay | Inactive in activating the LDL receptor promoter. | nih.gov |

| 4α-(2-Propenyl)-5α-cholest-24-en-3α,12α-diol | Chinese Hamster Ovary (CHO) | [1-14C-acetate] Cholesterol Biosynthesis Inhibition | Inhibited cholesterol biosynthesis by 51%. | nih.gov |

Ex Vivo Tissue Preparations (e.g., Liver Homogenates)

Ex vivo tissue preparations, such as liver homogenates and precision-cut liver slices, bridge the gap between in vitro and in vivo studies. nih.gov These models maintain the multicellular architecture and some of the complex cell-cell interactions of the original organ, providing a more physiologically relevant context for metabolic studies than isolated cells or subcellular fractions. nih.gov

The metabolism of cholesterol and related sterols has been extensively studied using fractions of liver homogenates from both humans and rats. nih.govnih.gov In human liver homogenates, the 20,000 g supernatant fluid has been shown to catalyze the conversion of cholesterol into several intermediates, including cholest-5-ene-3β,7α-diol, 7α-hydroxycholest-4-en-3-one, 7α,12α-dihydroxycholest-4-en-3-one, and ultimately 5β-cholestane-3α,7α,12α-triol. nih.gov These studies have been crucial in establishing that the sequence of reactions, the subcellular localization of the enzymes, and the cofactor requirements for these conversions are similar between rats and humans. nih.gov

Table 3: Metabolic Studies in Liver Homogenate Fractions

| Tissue Source | Fraction | Substrate(s) | Observed Product(s) | Source(s) |

| Human Liver | 20,000 g supernatant | Cholesterol | Cholest-5-ene-3β,7α-diol, 7α-hydroxycholest-4-en-3-one, 7α,12α-dihydroxycholest-4-en-3-one, 5β-cholestane-3α,7α,12α-triol | nih.gov |

| Human Liver | Microsomal fraction + NAD+ | Cholest-5-ene-3β,7α,12α-triol | 7α,12α-Dihydroxycholest-4-en-3-one | nih.gov |

| Human Liver | 100,000 g supernatant | 7α,12α-Dihydroxycholest-4-en-3-one | 5β-Cholestane-3α,7α,12α-triol | nih.gov |

Animal Models for Pathway Characterization and Functional Analysis

Studies in rats have been used to identify and quantify related oxysterols in the liver, providing baseline data for metabolic pathway analysis. researchgate.net For example, cholest-5-ene-3β,4β-diol has been identified and quantified in rat liver. researchgate.net Furthermore, animal models with biliary fistulas have been employed to study the metabolism and excretion of bile acid precursors. nih.gov This experimental setup allows for the collection of bile and the detailed analysis of metabolites formed from administered sterols. Research using rat models has also been foundational in determining the subcellular localization of key enzymes in steroid metabolism, such as cholest-4-en-3-one 5α-reductase, which is primarily found in liver microsomes. researchgate.net

Table 4: Applications of Animal Models in Sterol Research

| Animal Model | Research Focus | Key Findings/Application | Source(s) |

| Rat | Identification of oxysterols | Quantified cholest-5-ene-3β,4β-diol in the liver. | researchgate.net |

| Rat | Enzyme localization | Determined that cholest-4-en-3-one 5α-reductase is mainly in liver microsomes. | researchgate.net |

| Rat (with Biliary Fistula) | Metabolism studies | Used to study the metabolism of cholestanes and other steroids. | nih.gov |

| Rat | Metabolic pathway analysis | Used liver cell fractions to study the metabolism of cholest-5-en-3-beta, 7-alpha-diol. | nih.gov |

Future Directions in Academic Research on 5 Cholestene 3beta,12alpha Diol

Elucidation of Unexplored Enzymatic Conversions

The biosynthesis and catabolism of 5-cholestene-3beta,12alpha-diol are presumed to be under strict enzymatic control. A primary focus of future research will be the identification and characterization of the enzymes responsible for its formation and further metabolism. Oxysterols can be generated through both enzymatic and non-enzymatic pathways. nih.govtandfonline.com Enzymatically, cytochrome P450 (CYP) enzymes are key players in the hydroxylation of cholesterol to form various oxysterols. tandfonline.com

Future research should aim to:

Identify the specific cytochrome P450 enzymes responsible for the 12-alpha hydroxylation of a cholesterol precursor to form 5-cholestene-3beta,12alpha-diol. This will likely involve in vitro assays using a panel of recombinant human CYP enzymes.

Investigate the substrate specificity of these enzymes to determine if other endogenous sterols can be converted to similar dihydroxylated products.

Explore downstream metabolic pathways. Once formed, 5-cholestene-3beta,12alpha-diol is likely further metabolized. Potential reactions include oxidation of the hydroxyl groups, sulfation, or glycosylation. For instance, the sulfated oxysterol, 5-cholesten-3beta,25-diol 3-sulfate (25HC3S), has been identified as a key regulator in hepatocytes. nih.govnih.gov Investigating the potential for sulfation of 5-cholestene-3beta,12alpha-diol by sulfotransferases (SULTs) is a promising avenue.

Characterize the enzymes involved in its degradation. Understanding the complete lifecycle of this molecule requires identifying the enzymes that catabolize it, which will provide insights into its turnover rate and biological half-life.

Discovery of Novel Regulatory Mechanisms Controlling its Homeostasis

The cellular and systemic concentrations of oxysterols are tightly regulated to maintain cholesterol homeostasis and prevent cellular toxicity. tandfonline.com The regulatory mechanisms governing the homeostasis of 5-cholestene-3beta,12alpha-diol are currently unknown but are likely to be intricate.

Future research in this area should focus on:

Investigating the role of nuclear receptors. Many oxysterols are known to be ligands for nuclear receptors such as the Liver X Receptors (LXRs) and the Retinoid-related Orphan Receptors (RORs). nih.govfrontiersin.org It is crucial to determine if 5-cholestene-3beta,12alpha-diol can bind to and modulate the activity of these or other nuclear receptors. The sulfated oxysterol 25HC3S, for example, acts as an LXR antagonist. nih.gov

Exploring feedback and feed-forward regulation. The expression of enzymes involved in oxysterol synthesis and metabolism is often regulated by the levels of cholesterol and oxysterols themselves. Research should examine whether 5-cholestene-3beta,12alpha-diol can regulate the expression of the enzymes responsible for its own synthesis and degradation.

Uncovering its role in cellular signaling. Oxysterols can influence a variety of signaling pathways that impact cell proliferation, inflammation, and apoptosis. nih.govmdpi.com Studies should explore the effects of 5-cholestene-3beta,12alpha-diol on key signaling cascades to understand its broader physiological functions.

Development of Advanced Analytical Techniques for Comprehensive Metabolomics

To study the biological roles of 5-cholestene-3beta,12alpha-diol, sensitive and specific analytical methods are required for its detection and quantification in complex biological matrices. The low abundance of most oxysterols presents a significant analytical challenge. nih.govtandfonline.com

Future efforts in this domain should include:

Developing highly sensitive mass spectrometry-based methods. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution are essential for accurate quantification. researchgate.net The development of tailored methods for 5-cholestene-3beta,12alpha-diol will be critical.

Synthesizing deuterated or 13C-labeled internal standards. These are crucial for accurate quantification by mass spectrometry. researchgate.net Chemical synthesis of a labeled version of 5-cholestene-3beta,12alpha-diol will be a necessary step.

Improving chromatographic separation. The separation of isomeric oxysterols is often challenging. Advanced chromatographic techniques, such as multidimensional liquid chromatography or supercritical fluid chromatography, could be employed to resolve 5-cholestene-3beta,12alpha-diol from other similar sterols.

Creating specific antibodies for immunoassays. The development of monoclonal or polyclonal antibodies specific to 5-cholestene-3beta,12alpha-diol could enable the development of high-throughput immunoassays like ELISA for rapid screening of large sample sets.

Application of Integrated Systems Biology Approaches for Network Elucidation

A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, will be invaluable for understanding the complex roles of 5-cholestene-3beta,12alpha-diol within cellular networks.

Future research should leverage systems biology to:

Identify co-regulated genes and proteins. By analyzing large-scale datasets, it may be possible to identify genes and proteins whose expression patterns correlate with the levels of 5-cholestene-3beta,12alpha-diol, providing clues to its function.

Construct metabolic and regulatory networks. Integrating experimental data into computational models can help to build comprehensive networks that describe the synthesis, degradation, and regulatory actions of this oxysterol.

Predict novel biological functions. In silico modeling and network analysis can generate new hypotheses about the roles of 5-cholestene-3beta,12alpha-diol that can then be tested experimentally.

Comparative Biochemical Studies Across Diverse Biological Systems

Investigating the presence and function of 5-cholestene-3beta,12alpha-diol across different species and in various tissues and cell types will provide crucial insights into its evolutionary conservation and physiological significance.

Future comparative studies should aim to:

Determine its distribution in different organisms. Analyzing tissues from various species (e.g., rodents, primates, and lower vertebrates) will reveal the evolutionary conservation of its metabolic pathways.

Compare its levels in healthy versus diseased tissues. Quantifying 5-cholestene-3beta,12alpha-diol in pathological conditions, such as atherosclerosis, neurodegenerative diseases, or cancer, could uncover its potential role as a biomarker or a mediator of disease processes. mdpi.comresearchgate.net

Investigate its function in different cell types. The effects of 5-cholestene-3beta,12alpha-diol may be cell-type specific. Comparative studies in various cell lines (e.g., hepatocytes, macrophages, neurons) will be necessary to delineate its diverse biological activities.

Compound Information Table

| Compound Name | Abbreviation | Chemical Formula | Molar Mass ( g/mol ) |

| 5-Cholestene-3beta,12alpha-diol | - | C27H46O2 | 402.66 |

| Cholesterol | - | C27H46O | 386.65 |

| 5-cholesten-3beta,25-diol 3-sulfate | 25HC3S | C27H46O5S | 482.72 |

| Liver X Receptor | LXR | - | - |

| Retinoid-related Orphan Receptor | ROR | - | - |

Chemical Properties of 5-Cholestene-3beta,12alpha-diol

| Property | Value |

| Boiling Point | 512.8°C at 760 mmHg |

| Flash Point | 213.4°C |

| Density | 1.03 g/cm³ |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

| Exact Mass | 402.349780706 |

Data sourced from lookchem.com

Q & A

Basic: What synthetic routes and purification methods are recommended for 5-Cholestene-3beta,12alpha-diol in laboratory settings?

Synthesis typically involves stereoselective hydroxylation of cholesterol derivatives or enzymatic catalysis. For example, 12alpha-hydroxylase enzymes (e.g., 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase) can introduce hydroxyl groups at specific positions . Post-synthesis, purification is achieved via column chromatography (silica gel or reverse-phase) and recrystallization. Structural confirmation requires NMR to verify stereochemistry and LC-MS to assess purity .

Basic: What analytical techniques are critical for characterizing the structural integrity of 5-Cholestene-3beta,12alpha-diol?

High-resolution NMR (¹H and ¹³C) is essential for confirming hydroxyl group positions (3beta and 12alpha) and stereochemistry. Mass spectrometry (LC-MS or HRMS) validates molecular weight and purity. X-ray crystallography may resolve ambiguities in stereochemical configuration, though this requires high-quality crystals .

Advanced: How do researchers investigate enzymatic interactions involving 5-Cholestene-3beta,12alpha-diol?

Enzyme assays with recombinant 12alpha-hydroxylases (e.g., CYP8B1) are conducted under controlled oxygen and NADPH conditions to study hydroxylation kinetics. Substrate specificity is tested using competitive inhibition experiments with analogs like 5beta-cholestane-3alpha,7alpha-diol. Activity is quantified via HPLC or radiometric assays .

Advanced: What methodologies assess the ligand-binding affinity of 5-Cholestene-3beta,12alpha-diol to nuclear receptors?

Saturation binding assays with radiolabeled ligands (e.g., ³H-estradiol) and competition experiments are used. For example, in vitro synthesized receptors (e.g., ERbeta) are incubated with the compound, and binding affinity (Kd) is calculated via Scatchard analysis. Selectivity is determined by comparing displacement with known ligands (e.g., estradiol, androstanediols) .

Advanced: How should researchers resolve contradictions in reported biological activities of 5-Cholestene-3beta,12alpha-diol?

Discrepancies may arise from differences in cell models (e.g., primary vs. immortalized cells) or assay conditions (e.g., serum-free media vs. supplemented). Systematic replication under standardized protocols (e.g., OECD guidelines) and meta-analyses of dose-response curves are critical. Cross-validation using orthogonal methods (e.g., gene knockout studies) can clarify mechanisms .

Advanced: What strategies map the metabolic fate of 5-Cholestene-3beta,12alpha-diol in mammalian systems?

Stable isotope labeling (e.g., ¹³C or ²H) combined with LC-MS/MS tracks metabolic intermediates. In vivo studies use bile-duct cannulated rodents to collect biliary metabolites. Enzyme inhibition (e.g., CYP450 inhibitors) identifies key metabolic pathways. Metabolite structures are confirmed via tandem mass fragmentation patterns .

Basic: What safety protocols are essential for handling 5-Cholestene-3beta,12alpha-diol?

Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of aerosols. Dispose of waste via incineration or approved chemical waste systems. Emergency procedures include rinsing exposed skin with soap/water and seeking medical evaluation for persistent irritation .

Advanced: What challenges exist in quantifying 5-Cholestene-3beta,12alpha-diol in biological samples, and how are they addressed?

Matrix effects (e.g., lipid interference in plasma) reduce sensitivity. Solid-phase extraction (SPE) with C18 cartridges enriches the compound pre-analysis. Derivatization (e.g., silylation for GC-MS) enhances volatility and detection limits. Internal standards (e.g., deuterated analogs) correct for recovery variability .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.